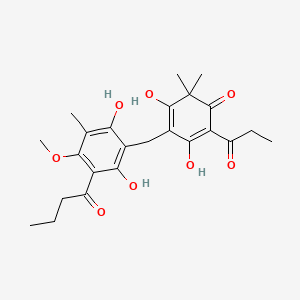
N-Octylbicycloheptene dicarboximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octylbicycloheptene dicarboximide is a chemical compound commonly used as a synergist in pesticides. It enhances the potency of pyrethroid ingredients, making them more effective against pests. This compound does not have intrinsic pesticidal qualities but is crucial in various household and veterinary products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Octylbicycloheptene dicarboximide is synthesized through a multi-step process involving the reaction of bicycloheptene with octylamine and subsequent cyclization. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction conditions include heating the mixture to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-Octylbicycloheptene dicarboximide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Octylbicycloheptene dicarboximide is widely used in scientific research due to its role as a synergist in pesticides. Its applications include:
Chemistry: Studying the enhancement of pyrethroid efficacy.
Biology: Investigating its effects on insect physiology and behavior.
Medicine: Exploring its potential in developing new insecticides with lower toxicity to humans.
Industry: Used in formulations for household and veterinary pest control products
Mecanismo De Acción
N-Octylbicycloheptene dicarboximide works by inhibiting the microsomal oxidation of pyrethroids, thereby increasing their potency. It targets the voltage-sensitive sodium channels in the nerve membranes of insects, leading to prolonged depolarization and paralysis. This synergistic effect makes pyrethroids more effective at lower concentrations .
Comparación Con Compuestos Similares
Similar Compounds
Piperonyl butoxide: Another synergist used in pesticide formulations.
Sesamex: A natural synergist derived from sesame oil.
Sulfoxide: Used to enhance the efficacy of various insecticides.
Uniqueness
N-Octylbicycloheptene dicarboximide is unique due to its specific structure, which allows it to effectively inhibit microsomal oxidation. This property makes it particularly effective in enhancing the potency of pyrethroids compared to other synergists .
Propiedades
Número CAS |
7786-80-3 |
|---|---|
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
4-octyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-10-18-16(19)14-12-8-9-13(11-12)15(14)17(18)20/h8-9,12-15H,2-7,10-11H2,1H3 |
Clave InChI |
YLHCJWZWKGVBOS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)C2C3CC(C2C1=O)C=C3 |
SMILES canónico |
CCCCCCCCN1C(=O)C2C3CC(C2C1=O)C=C3 |
Key on ui other cas no. |
7786-80-3 |
Sinónimos |
ethylhexylbicycloheptene dicarboximide MGK 264 MGK-264 N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide N-octylbicycloheptene dicarboximide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid](/img/structure/B1200100.png)





![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)






![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)
